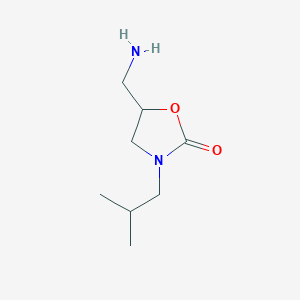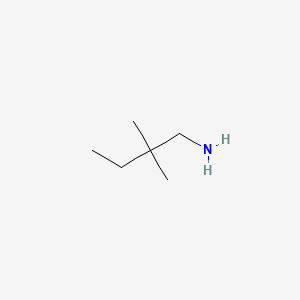
2,2-Dimethylbutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethylbutan-1-amine is an organic compound with the molecular formula C6H15N. It is a primary amine characterized by a butane backbone with two methyl groups attached to the second carbon and an amine group attached to the first carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Dimethylbutan-1-amine can be synthesized through several methods. One common approach involves the alkylation of ammonia with 2,2-dimethylbutyl halides under nucleophilic substitution conditions. This reaction typically requires a large excess of ammonia to ensure the formation of the primary amine .
Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of nitriles or the reductive amination of ketones. These methods are preferred due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions to form alkylated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Alkyl halides or sulfonates are typical reagents used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkylated amines.
Scientific Research Applications
2,2-Dimethylbutan-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-Dimethylbutan-1-amine involves its interaction with specific molecular targets and pathways. As a primary amine, it can form hydrogen bonds and participate in nucleophilic attacks. These interactions enable it to act as a ligand in coordination complexes and as a precursor in the synthesis of more complex molecules .
Comparison with Similar Compounds
2,2-Dimethylbutane: A hydrocarbon with a similar backbone but lacking the amine group.
2,2-Dimethylpropan-1-amine: A structural isomer with a different arrangement of the carbon chain.
N,N-Dimethylbutan-1-amine: A tertiary amine with two methyl groups attached to the nitrogen atom
Uniqueness: Its primary amine group allows for versatile chemical modifications, making it valuable in various synthetic and industrial processes .
Properties
Molecular Formula |
C6H15N |
|---|---|
Molecular Weight |
101.19 g/mol |
IUPAC Name |
2,2-dimethylbutan-1-amine |
InChI |
InChI=1S/C6H15N/c1-4-6(2,3)5-7/h4-5,7H2,1-3H3 |
InChI Key |
PZVPOYBHOPRJNP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


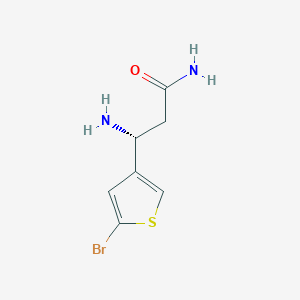

![3-[(Trifluoromethoxy)methyl]piperidine](/img/structure/B13270343.png)
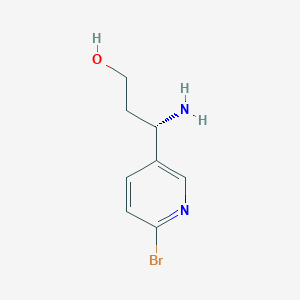
![2-{1,4-Dioxaspiro[4.4]nonan-2-yl}ethan-1-ol](/img/structure/B13270358.png)

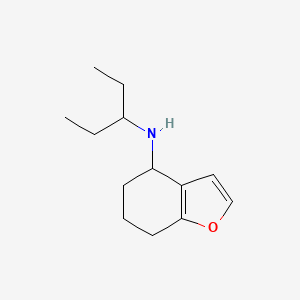
![Dimethyl({3-[(thian-4-yl)amino]propyl})amine](/img/structure/B13270377.png)
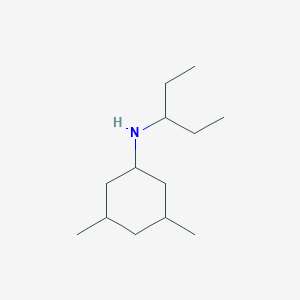
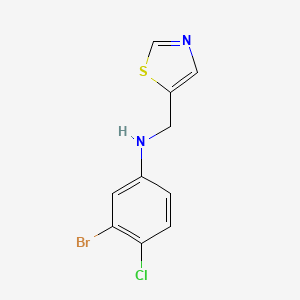
![2-(Aminomethyl)-1,4-dioxa-7lambda6-thiaspiro[4.4]nonane-7,7-dione](/img/structure/B13270391.png)
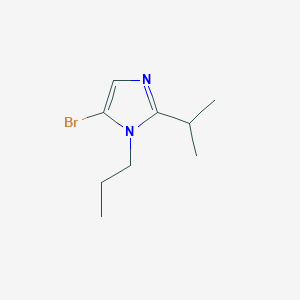
![1-[(Difluoromethyl)sulfanyl]-2,4-dimethylbenzene](/img/structure/B13270402.png)
